N-(4-sec-butylphenyl)-2,6-dimethyl-4-morpholinecarbothioamide
Overview
Description
N-(4-sec-butylphenyl)-2,6-dimethyl-4-morpholinecarbothioamide, also known as BML-111, is a synthetic compound that has gained interest in the scientific community due to its potential therapeutic applications. BML-111 belongs to the class of carbothioamide derivatives and is structurally similar to thalidomide, a drug that was originally developed as a sedative but was later found to have anti-inflammatory properties.
Mechanism of Action
The exact mechanism of action of N-(4-sec-butylphenyl)-2,6-dimethyl-4-morpholinecarbothioamide is not fully understood. However, it has been proposed that N-(4-sec-butylphenyl)-2,6-dimethyl-4-morpholinecarbothioamide exerts its anti-inflammatory effects by inhibiting the activity of the enzyme cyclooxygenase-2 (COX-2), which is involved in the production of inflammatory mediators such as prostaglandins. N-(4-sec-butylphenyl)-2,6-dimethyl-4-morpholinecarbothioamide has also been shown to activate the Nrf2/ARE pathway, which is involved in the regulation of cellular antioxidant defense mechanisms.
Biochemical and physiological effects:
N-(4-sec-butylphenyl)-2,6-dimethyl-4-morpholinecarbothioamide has been shown to have several biochemical and physiological effects. It has been found to reduce the production of inflammatory mediators such as prostaglandins and cytokines. N-(4-sec-butylphenyl)-2,6-dimethyl-4-morpholinecarbothioamide has also been shown to increase the expression of antioxidant enzymes such as superoxide dismutase and catalase. In addition, N-(4-sec-butylphenyl)-2,6-dimethyl-4-morpholinecarbothioamide has been found to reduce oxidative stress-induced cell death in neuronal cells.
Advantages and Limitations for Lab Experiments
One of the major advantages of using N-(4-sec-butylphenyl)-2,6-dimethyl-4-morpholinecarbothioamide in lab experiments is its high potency and selectivity. N-(4-sec-butylphenyl)-2,6-dimethyl-4-morpholinecarbothioamide has been shown to have a low toxicity profile and can be used at relatively low concentrations. However, one limitation of using N-(4-sec-butylphenyl)-2,6-dimethyl-4-morpholinecarbothioamide is its limited solubility in aqueous solutions, which can make it difficult to administer in certain experimental settings.
Future Directions
There are several potential future directions for research on N-(4-sec-butylphenyl)-2,6-dimethyl-4-morpholinecarbothioamide. One area of interest is the potential use of N-(4-sec-butylphenyl)-2,6-dimethyl-4-morpholinecarbothioamide in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease. N-(4-sec-butylphenyl)-2,6-dimethyl-4-morpholinecarbothioamide has been shown to have neuroprotective properties and may be able to slow down the progression of these diseases. Another area of interest is the development of more potent and selective analogs of N-(4-sec-butylphenyl)-2,6-dimethyl-4-morpholinecarbothioamide that can be used in clinical settings. Finally, further studies are needed to fully understand the mechanism of action of N-(4-sec-butylphenyl)-2,6-dimethyl-4-morpholinecarbothioamide and its potential therapeutic applications in various diseases.
Scientific Research Applications
N-(4-sec-butylphenyl)-2,6-dimethyl-4-morpholinecarbothioamide has been studied extensively for its potential therapeutic applications in various diseases. It has been found to have anti-inflammatory, anti-oxidant, and neuroprotective properties. N-(4-sec-butylphenyl)-2,6-dimethyl-4-morpholinecarbothioamide has been shown to reduce inflammation in animal models of arthritis, colitis, and acute lung injury. It has also been found to protect against oxidative stress-induced cell death in neuronal cells.
properties
IUPAC Name |
N-(4-butan-2-ylphenyl)-2,6-dimethylmorpholine-4-carbothioamide | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H26N2OS/c1-5-12(2)15-6-8-16(9-7-15)18-17(21)19-10-13(3)20-14(4)11-19/h6-9,12-14H,5,10-11H2,1-4H3,(H,18,21) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SBAVNJRBLYVRCF-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)C1=CC=C(C=C1)NC(=S)N2CC(OC(C2)C)C | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H26N2OS | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
306.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-[4-(butan-2-yl)phenyl]-2,6-dimethylmorpholine-4-carbothioamide |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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